3-Methoxy-1H-indazole-5-carboxaldehyde
Overview
Description
3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 3-position and a carboxaldehyde group at the 5-position of the indazole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to indazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Biochemical Analysis
Biochemical Properties
3-Methoxy-1H-indazole-5-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain kinase enzymes, which are crucial in regulating cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in cell survival and metabolism, thereby altering the metabolic state of the cells .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of kinase enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s role as a kinase inhibitor and its impact on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic state of the cells. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst to form indazoles .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 3-Methoxy-1H-indazole-5-carboxylic acid.
Reduction: 3-Methoxy-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1H-indazole-5-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with a carboxaldehyde group at the 3-position.
5-Methoxyindole-3-carboxaldehyde: Similar structure but with the methoxy group at the 5-position and carboxaldehyde at the 3-position.
Uniqueness: 3-Methoxy-1H-indazole-5-carboxaldehyde is unique due to the specific positioning of the methoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-1H-indazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEREGLCUUNJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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